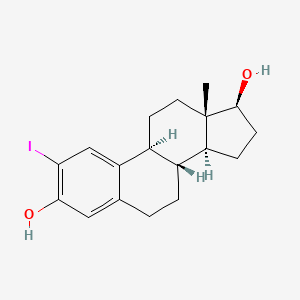

2-Iodoestradiol

描述

Regioselective Iodination of Estradiol (B170435)

Regioselective iodination is critical for specifically placing an iodine atom onto the A-ring of estradiol. The electronic properties of the phenolic A-ring direct electrophilic substitution to the ortho positions (C2 and C4) relative to the hydroxyl group at C3.

Several methods have been developed to achieve the iodination of estradiol's A-ring. A common approach involves the direct iodination of estradiol using elemental iodine (I₂) in the presence of a catalyst or oxidizing agent.

One established technique is the treatment of estradiol with iodine and mercuric acetate (B1210297). tandfonline.com This method facilitates electrophilic iodination at the positions activated by the C3-hydroxyl group. Another approach utilizes thallium trifluoroacetate (B77799) in trifluoroacetic acid (TFA) to first introduce a thallium group onto the A-ring, which is subsequently replaced by iodine upon reaction with potassium iodide (KI). nih.gov This thallation-based method offers high regioselectivity, particularly for the 2-position.

A novel and efficient method involves the use of an iodine–copper(II) acetate system in acetic acid. rsc.org This technique has been shown to afford the 2-iodo derivative regioselectively and in high yield. rsc.org

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Mercuric Acetate Method | Iodine (I₂), Mercuric Acetate | A traditional method, though it can produce a mixture of isomers. | tandfonline.com |

| Thallation Method | Thallium Trifluoroacetate, Potassium Iodide (KI) | Provides high regioselectivity for the 2-position, especially with estradiol diacetate. | nih.gov |

| Copper(II) Acetate Method | Iodine (I₂), Copper(II) Acetate | A novel route offering high yield and regioselectivity for 2-iodoestradiol. | rsc.org |

While regioselective methods aim to produce a single isomer, some synthetic conditions result in the formation of both this compound and its isomer, 4-iodoestradiol. The treatment of estradiol with iodine in the presence of mercuric acetate has been reported to yield a mixture of both compounds. tandfonline.com

In a specific study, this reaction produced this compound and 4-iodoestradiol, which were then separated using medium-pressure liquid chromatography. tandfonline.com The identification of the two isomers was confirmed by physicochemical data, particularly their ¹H NMR spectra. The distinct chemical shifts and coupling patterns of the aromatic protons on the A-ring allow for unambiguous differentiation between the 2- and 4-substituted isomers. tandfonline.com

| Compound | Yield | Reference |

|---|---|---|

| This compound | 36.8% | tandfonline.com |

| 4-Iodoestradiol | 21.5% | tandfonline.com |

Research into more efficient and selective synthetic methods is ongoing. A significant advancement is the direct iodination of estradiol using an iodine–copper(II) acetate system in acetic acid, which regioselectively yields the 2-iodo-derivative in high yield. rsc.org This method avoids the use of more toxic reagents like thallium or mercury compounds.

Another effective route involves the treatment of estradiol diacetate with thallium trifluoroacetate followed by reaction with a source of iodide. nih.gov This procedure is noted for its rapidity and high regioselectivity, making it particularly suitable for the preparation of radioiodinated estradiol. nih.gov

Development of this compound Derivatives

This compound serves as a precursor for a variety of derivatives, including radiolabeled analogs for imaging and diagnostic purposes, and molecules with modifications on other parts of the steroid skeleton to probe structure-activity relationships.

Radiolabeled compounds are indispensable tools in biomedical research and nuclear medicine. mdpi.commoravek.com The synthesis of radiolabeled this compound typically involves the incorporation of a radioactive iodine isotope, such as Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). mdpi.comresearchgate.net

A key strategy for radioiodination is electrophilic substitution on the activated A-ring. The thallation procedure is particularly well-suited for this application. For instance, treating estradiol diacetate with thallium trifluoroacetate and then reacting the intermediate with Sodium Iodide-125 ([¹²⁵I]NaI) results exclusively in the formation of 2-[¹²⁵I]iodoestradiol. nih.gov This method's speed and selectivity are advantageous when working with short-lived isotopes. nih.gov These radiolabeled analogs are crucial for studying estrogen receptor distribution and function in various tissues. tandfonline.comresearchgate.net

| Isotope | Half-life | Application Type | Reference |

|---|---|---|---|

| Iodine-123 (¹²³I) | 13.2 hours | Imaging (SPECT) | researchgate.net |

| Iodine-125 (¹²⁵I) | 59.4 days | In vitro assays, Autoradiography | nih.govresearchgate.net |

| Iodine-131 (¹³¹I) | 8.02 days | Therapeutic/Imaging | mdpi.com |

While the focus is often on the A-ring, modifications to the B, C, and D rings of the estradiol scaffold have been explored to develop new derivatives with specific properties. nih.gov Although less common due to steric hindrance, modifications at the C-ring, such as at the C-11 position, have been shown to influence receptor binding and biological activity. mdpi.com For example, introducing nonpolar groups at the 11β-position can lead to antiestrogenic effects. mdpi.com

Derivatives have also been synthesized with modifications on the B-ring (e.g., at C-7) and the D-ring (e.g., at C-15, C-16, or C-17). nih.govnih.gov Studies have involved creating estradiol analogs with carboxylic acid esters at the 7α-, 11β-, and 15α-positions. nih.gov The hormonal activity of these esters was found to be highly dependent on the position of the substitution and the length of the ester chain. nih.gov Such structural modifications can be combined with A-ring iodination to create highly specific molecular probes.

Preparation of Hybrid Steroid Dimers Incorporating this compound Moieties

The synthesis of hybrid steroid dimers, which are molecules containing two different steroid units, has been an area of significant research. One of the key building blocks for creating these complex structures is this compound. The presence of the iodine atom on the aromatic A-ring of the estradiol scaffold provides a reactive handle for various cross-coupling reactions, enabling the linkage of this compound to another steroid molecule.

A prominent method for the preparation of such hybrid dimers involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of hybrid steroid dimers, this compound 17-monoacetate serves as the aryl halide component.

Detailed Research Findings

Research has demonstrated the successful synthesis of six distinct dimeric spiroketals that feature an estradiol moiety linked to either the 5α- or 5β-epimers of androstane, cholestane, and spirostane nuclei. thieme-connect.de The synthetic strategy employed a Sonogashira coupling between various steroid alkynes and this compound 17-monoacetate. thieme-connect.deresearchgate.net This initial coupling was followed by a palladium-catalyzed spiroketalization step to yield the final hybrid dimers. thieme-connect.de

The structural confirmation of these novel hybrid dimers was rigorously established through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de These experimental findings were further supported by Density Functional Theory (DFT) calculations. thieme-connect.de In one instance, the proposed structure was unequivocally confirmed by single-crystal X-ray diffraction analysis. thieme-connect.de

The Cadiot-Chodkiewicz coupling, a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, represents another important synthetic route for creating diyne-linked structures, which can be applied to the synthesis of steroid dimers. researchgate.netwikipedia.org This method is particularly useful for the selective formation of unsymmetrical diynes. wikipedia.org The reaction mechanism typically involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to produce the 1,3-diyne product. wikipedia.org

The table below summarizes the key aspects of a representative synthesis of a hybrid steroid dimer using this compound.

| Reactant 1 | Reactant 2 | Coupling Method | Key Reagents/Catalysts | Product Type |

| This compound 17-monoacetate | Steroid Alkyne | Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst | Estradiol-Steroid Hybrid Dimer |

The characterization data for the resulting hybrid dimers are crucial for confirming their structures. Below is a representative table of the types of data collected.

| Compound | Molecular Formula | Molecular Weight | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |

| Estradiol-Androstane Hybrid Dimer | C40H50O4 | 594.83 | Specific peaks corresponding to both steroid nuclei and the linker | Specific peaks corresponding to both steroid nuclei and the linker |

| Estradiol-Cholestane Hybrid Dimer | C48H66O4 | 715.04 | Specific peaks corresponding to both steroid nuclei and the linker | Specific peaks corresponding to both steroid nuclei and the linker |

| Estradiol-Spirostane Hybrid Dimer | C48H62O6 | 743.00 | Specific peaks corresponding to both steroid nuclei and the linker | Specific peaks corresponding to both steroid nuclei and the linker |

Structure

3D Structure

属性

CAS 编号 |

24381-12-2 |

|---|---|

分子式 |

C18H23IO2 |

分子量 |

398.3 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI 键 |

JZYOQPBSKIOCIK-XSSYPUMDSA-N |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-iodoestradiol 2-iodoestradiol, 125I-labeled 2-iodoestradiol, 131I-labeled |

产品来源 |

United States |

Chemical and Physical Properties

Synthesis

The synthesis of 2-iodoestradiol typically involves the direct iodination of the A-ring of estradiol (B170435). One common method involves treating estradiol with iodine in the presence of mercuric acetate (B1210297). tandfonline.com While this method was initially thought to be highly selective for the 2-position, subsequent research has shown that it can produce a mixture of this compound and 4-iodoestradiol. tandfonline.com These isomers can be separated using techniques like silica (B1680970) gel medium-pressure liquid chromatography. tandfonline.com A study reported a synthesis yielding 36.8% of this compound and 21.5% of 4-iodoestradiol. tandfonline.com

Interactive Data Table: Synthesis of Iodoestradiols

| Product | Yield (%) |

| This compound | 36.8 |

| 4-Iodoestradiol | 21.5 |

Note: Yields are based on a specific reported synthesis method and may vary.

Physicochemical Properties

The introduction of an iodine atom into the estradiol molecule imparts specific physicochemical characteristics. The molecular formula of this compound is C₁₈H₂₃IO₂. tandfonline.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃IO₂ | tandfonline.com |

| Molecular Weight | ~398 g/mol | tandfonline.com |

| Appearance | Crystalline solid | nih.gov |

| Melting Point | 173-179 °C (for estradiol) | nih.gov |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol. | researchgate.netnih.gov |

Note: Some properties like melting point and solubility are based on the parent compound, estradiol, and are expected to be similar for this compound.

Molecular and Cellular Interactions

Estrogen Receptor Binding Dynamics of 2-Iodoestradiol

The interaction of this compound with estrogen receptors (ERs) is fundamental to its potential estrogenic or antiestrogenic effects. This dynamic involves the affinity for receptor subtypes, competition with natural hormones, and subsequent cellular processes.

Binding Affinity to Estrogen Receptor Subtypes (ERα and ERβ)

While this compound is structurally analogous to the potent endogenous estrogen 17β-estradiol, specific quantitative data for its binding affinity (e.g., Relative Binding Affinity (RBA), IC50, or Ki values) to the primary estrogen receptor subtypes, ERα and ERβ, are not widely reported in peer-reviewed literature. However, the study of related compounds provides context. For instance, the metabolic precursor 2-hydroxyestradiol (B1664083) generally shows a significantly lower binding affinity for ERs compared to 17β-estradiol. Similarly, 2-methoxyestradiol, another related metabolite, is noted for its lack of significant estrogenic activity, implying a very weak interaction with estrogen receptors. researchgate.net The introduction of a bulky iodine atom at the C-2 position on the steroid's A-ring is expected to influence receptor affinity, but a precise characterization remains to be fully documented.

Competition with Endogenous Estrogens for Receptor Binding Sites

Like other estrogenic compounds, this compound is expected to compete with endogenous estrogens, such as 17β-estradiol, for the ligand-binding pocket of the estrogen receptors. This competitive interaction is a cornerstone of endocrinology. Assays to demonstrate this typically involve incubating ER preparations with a radiolabeled estrogen, like [³H]17β-estradiol, and then adding increasing concentrations of the competitor compound (in this case, this compound). The displacement of the radiolabeled ligand is measured to determine the competitor's binding affinity. acs.org Studies on other iodinated estrogens have shown they can effectively block the uptake of radiolabeled estradiol (B170435), indicating successful competition for the receptor. Current time information in DE.

Nuclear Translocation of this compound-Estrogen Receptor Complexes

The canonical pathway for estrogen action involves the translocation of the ligand-receptor complex to the cell nucleus. Upon an estrogenic ligand binding to an ER in the cytoplasm or nucleus, the receptor undergoes a conformational change. This change facilitates its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. theinterstellarplan.comunito.it It is mechanistically presumed that if this compound binds to ERα or ERβ with sufficient affinity to act as an agonist, the resulting complex would also undergo nuclear translocation. This process is commonly visualized using immunofluorescence microscopy, where antibodies targeting the estrogen receptor reveal its subcellular location before and after hormone treatment. theinterstellarplan.com

In Vitro Receptor Binding Characterization

A variety of established in vitro assays are utilized to characterize the binding of a compound to estrogen receptors. These methods provide a detailed profile of a ligand's interaction with its target.

Competitive Radioligand Binding Assays: This is the most common method, where the ability of a test compound like this compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]17β-estradiol) from the receptor is quantified. The results are used to calculate the IC50 (the concentration of the competitor that displaces 50% of the radioligand) and the Relative Binding Affinity (RBA) compared to estradiol. uni-muenchen.de

Saturation Binding Assays: These assays use increasing concentrations of a radiolabeled version of the ligand itself (e.g., [¹²⁵I]this compound) to determine the receptor's binding affinity (dissociation constant, Kd) and the concentration of receptor sites (Bmax) in a given tissue preparation, such as rat uterine cytosol. researchgate.net

Cell-Based Reporter Gene Assays: In these functional assays, cells are engineered to contain an estrogen receptor and a reporter gene (like luciferase) linked to an ERE. If a compound binds to the ER and activates it, the reporter gene is expressed, which can be easily measured. nih.gov

Cell Proliferation Assays: Assays like the E-SCREEN use estrogen-dependent cell lines (e.g., MCF-7 breast cancer cells) to measure the proliferative effect of a test compound, which is an indicator of estrogenic activity. uni-muenchen.de

Neuronal Localization of Estrogen-Binding Sites Utilizing Radiolabeled this compound

Radiolabeled ligands are critical tools for mapping the distribution of receptors in various tissues, including the brain. Autoradiography, a technique where tissue sections are incubated with a radiolabeled compound and then exposed to film, allows for the precise visualization of binding sites. While iodinated estrogens such as 16α-[¹²⁵I]-iodo-estradiol have been successfully used to visualize estrogen receptors in the brain, nih.gov specific studies employing 2-[¹²⁵I]-iodoestradiol for neuronal localization are not prominent in the literature. However, the feasibility of using 2-iodo-radioligands for brain receptor mapping has been demonstrated in other systems, such as the use of 2-[¹²⁵I]iodomelatonin to localize melatonin (B1676174) receptors in the brain. This suggests that a similar approach with 2-[¹²⁵I]-iodoestradiol could potentially be used to map its specific binding sites within the central nervous system.

Interaction with Sex Hormone Binding Globulin (SHBG)

In contrast to its interaction with estrogen receptors, the binding of this compound to Sex Hormone Binding Globulin (SHBG) is well-characterized. SHBG is a crucial transport protein in the blood that binds androgens and estrogens, regulating their bioavailability to target tissues.

Research has shown that this compound possesses a remarkably high affinity for human SHBG. nih.gov This binding is significantly stronger than that of the endogenous ligand estradiol and even exceeds the affinity of dihydrotestosterone (B1667394), one of SHBG's highest-affinity natural ligands. nih.gov Furthermore, this compound was found to compete directly with dihydrotestosterone for the same binding site on the SHBG protein. nih.gov This strong sequestration by SHBG would significantly limit the fraction of free this compound available in the bloodstream to enter cells and interact with intracellular receptors. Besides SHBG, this compound also binds to albumin, though with a lower affinity. nih.gov

Table 1: Binding Characteristics of this compound to Human Sex Hormone Binding Globulin (SHBG)

| Parameter | Value | Source |

|---|---|---|

| Binding Protein | Human Sex Hormone Binding Globulin (SHBG) | nih.gov |

| Affinity Constant (Ka) | 2.4 x 10⁹ M⁻¹ | nih.gov |

| Binding Stoichiometry | 0.9 mol of this compound per mol of SHBG dimer | nih.gov |

| Competitive Binding | Competes with dihydrotestosterone for the same binding site | nih.gov |

Interactions with Other Steroid-Binding Proteins and Serum Components

While the primary interaction of this compound in human serum is with SHBG, it also exhibits some binding to other proteins. Studies have confirmed that this compound binds to serum albumin, although this interaction is of lower affinity compared to its binding to SHBG. nih.gov Agarose gel electrophoresis experiments using [¹²⁵I]this compound with whole serum confirmed that beyond SHBG and albumin, no other significant binders for this compound were detected in human serum. nih.gov

Notably, there is no significant binding of iodo-estradiol derivatives to corticosteroid-binding globulin (CBG), also known as transcortin. nih.govdrugs.comdrugs.com While estrogens in general can increase the serum concentration of CBG, this is an indirect effect on the protein's synthesis and clearance, not a direct binding interaction with the steroid-binding site. drugs.comdrugs.com

Table 2: Summary of this compound Interactions with Serum Proteins

| Serum Component | Binding Interaction | Affinity |

|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | Yes | High (Ka ≈ 2.4 x 10⁹ M⁻¹) nih.gov |

| Serum Albumin | Yes | Low nih.gov |

| Corticosteroid-Binding Globulin (CBG) | No significant binding nih.gov | N/A |

| Other Serum Binders | None detected nih.gov | N/A |

Table of Compounds

| Compound Name |

|---|

| 2,4-di-iodoestradiol |

| This compound |

| 4-iodoestradiol |

| Corticosteroid-binding globulin |

| Dihydrotestosterone |

| Estradiol |

| Serum Albumin |

| Sex Hormone-Binding Globulin |

| Testosterone |

Structure Activity Relationships Sar in 2 Iodoestradiol Research

Influence of Halogen Substitution Position on Biological Activity

The location of halogen substitution on the estrogen A-ring is a critical determinant of biological activity and receptor binding affinity. Research consistently demonstrates that substitution at the C-2 position is often less favorable for estrogen receptor (ER) binding than substitution at the C-4 position. For instance, studies on fluorinated derivatives of 16α-iodoestradiol found that the 4-fluoro analogue exhibits a higher affinity for estrogen receptors than the corresponding 2-fluoro analogue. nih.gov This difference in binding affinity translates to functional consequences; 2-fluoro substitution leads to a significant decrease in target tissue specificity, whereas 4-fluoro substitution has a more moderate effect. nih.gov

This positional influence is not limited to receptor binding and is also observed in enzyme inhibition. In the context of aromatase inhibition, 2-halogenated estrone (B1671321) derivatives are effective, but their inhibitory potential decreases as the size of the halogen increases (Chloro > Bromo > Iodo). nih.gov Conversely, for steroid sulfatase (STS) inhibition, the introduction of a large halogen substituent, such as bromine or fluorine, at the C-4 position of estrone results in a significant increase in inhibitory potential. nih.gov This indicates that the optimal substitution pattern is highly dependent on the specific protein target.

Impact of A-Ring Substitution on Estrogen Receptor Binding and Selectivity

The A-ring of estradiol (B170435) is fundamental to its interaction with the estrogen receptor. The phenolic hydroxyl group at C-3 is a crucial feature, contributing significantly to binding energy by acting as a hydrogen bond donor. uthscsa.edunih.gov Any substitution on the A-ring can modulate the molecule's binding affinity and selectivity.

The estrogen receptor's ligand-binding pocket is largely hydrophobic but has specific requirements. nih.gov The receptor appears to envelop the ligand, meaning all four steroid rings contribute to binding. uthscsa.eduresearchgate.net Generally, the ER is intolerant of polar substituents. uthscsa.eduresearchgate.net However, small hydrophobic substituents at the C-4 position can enhance binding affinity. uthscsa.eduresearchgate.net In contrast, substitution at the C-2 position, as in 2-Iodoestradiol, can be detrimental to binding, a finding supported by the lower affinity of 2-fluoro analogues compared to 4-fluoro analogues. nih.gov The transformation of the C-3 hydroxyl group, such as through the incorporation of a fused oxazolone (B7731731) ring at the C2-C3 position, fundamentally alters its hydrogen-bonding capability and can reduce hormonal effects. researchgate.net

Steric and Electronic Effects of Iodine on this compound's Molecular Interactions

The iodine atom at the C-2 position exerts profound steric and electronic effects that dictate this compound's molecular interactions. Iodine is the largest stable halogen, and its size (steric bulk) can cause unfavorable interactions or clashes within the confined space of a receptor's binding pocket. slideshare.net

From an electronic standpoint, halogens are electron-withdrawing, but they also introduce hydrophobicity and polarizability. slideshare.net The significant differences in isopotential maps between 2-fluoro and 4-fluoro substituted estradiol derivatives, as revealed by computer modeling, underscore the powerful influence of the substituent's position on the molecule's electronic character. nih.gov These electronic differences are reflected in their varying biological properties. nih.gov Interestingly, for some enzyme inhibition activities, the observed potential of halogenated estrone derivatives does not appear to directly correlate with the electronegativity of the halogens. nih.gov This suggests that electronic properties are not always the sole determining factor and that steric hindrance or the polarizability of the atom may play a more dominant role in the binding interactions for certain targets. nih.gov

Comparative Analysis of this compound and its Positional Isomers (e.g., 4-Iodoestradiol)

Direct comparison between positional isomers of halogenated estrogens highlights the critical role of substituent placement. The most direct comparisons often involve fluorinated or other halogenated analogues rather than direct comparisons of 2-iodo- and 4-iodo-estradiol in the same study.

In a key study, 2-fluoro and 4-fluoro derivatives of 16α-iodoestradiol were compared. The 4-fluoro analogue demonstrated higher affinity for the estrogen receptor. nih.gov This superior binding of the 4-substituted isomer translated to better in vivo performance, where 2-fluoro substitution resulted in "strongly diminished tissue specificity." nih.gov

This trend is also evident in studies of estrone derivatives targeting specific enzymes. For steroid sulfatase (STS) inhibition, 4-haloestrones are known to be efficient inhibitors, whereas their 2-substituted counterparts are less so. nih.gov Conversely, for aromatase inhibition, 2-chloroestrone and 2-bromoestrone are potent inhibitors, while their 4-substituted isomers show only moderate potential. nih.gov This demonstrates that the relative efficacy of positional isomers is target-dependent.

Interactive Data Table: Comparative Activity of Positional Isomers Below is a summary of findings on how substitution position affects biological activity for different targets.

| Compound Class | Substitution Position | Target Enzyme/Receptor | Observed Activity/Affinity | Source |

| Fluoro-16α-iodoestradiols | 2-Fluoro | Estrogen Receptor | Lower Affinity | nih.gov |

| Fluoro-16α-iodoestradiols | 4-Fluoro | Estrogen Receptor | Higher Affinity | nih.gov |

| Halogenated Estrones | 2-Halogen | Aromatase | Potent Inhibition (potency decreases with size: Cl>Br>I) | nih.gov |

| Halogenated Estrones | 4-Halogen | Aromatase | Moderate Inhibition | nih.gov |

| Halogenated Estrones | 4-Halogen (Br, F) | Steroid Sulfatase (STS) | Significant Inhibition | nih.gov |

SAR Studies of this compound Derivatives

Structure-activity relationship studies are not limited to the parent compound but extend to its derivatives to probe the effects of further modification. Research on derivatives of 2-methoxyestradiol, a related A-ring substituted estrogen, has shown that structural changes across all rings and the introduction of various substituents can be explored to develop compounds with specific activity profiles, such as anti-cancer properties. nih.govresearchgate.net

In the context of iodoestradiols, a study of derivatives of 16α-iodoestradiol provides direct SAR insights. nih.gov The parent compound was modified by adding a fluorine atom at the C-2 or C-4 position, as well as by adding a methoxy (B1213986) group at the 11β position. nih.gov The addition of an 11β-methoxy group to 4-fluoro-16α-iodoestradiol yielded a derivative with particularly high uterus-to-blood ratios, suggesting that the combination of modifications enhanced target localization properties. nih.gov This highlights a synergistic effect where modifications at different sites on the steroidal backbone can fine-tune the biological profile of the molecule.

Interactive Data Table: SAR of 16α-Iodoestradiol Derivatives This table outlines the effects of specific modifications to the 16α-Iodoestradiol scaffold.

| Parent Compound | Modification | Resulting Derivative | Key Finding | Source |

| 16α-Iodoestradiol | 2-Fluoro substitution | 2-Fluoro-16α-iodoestradiol | Strongly diminished tissue specificity | nih.gov |

| 16α-Iodoestradiol | 4-Fluoro substitution | 4-Fluoro-16α-iodoestradiol | Higher ER affinity than 2-F isomer; moderate effect on uptake | nih.gov |

| 11β-Methoxy-16α-iodoestradiol | 4-Fluoro substitution | 4-Fluoro-11β-methoxy-16α-iodoestradiol | Particularly high uterus to blood ratios | nih.gov |

Preclinical Biological Activity and Mechanistic Studies

Modulation of Cellular Signaling Pathways

2-Iodoestradiol and its derivatives influence a variety of signaling pathways that are fundamental to cell fate, including gene expression, cell cycle control, and programmed cell death.

As a derivative of estradiol (B170435), the gene regulatory functions of this compound are contextualized by the broader mechanisms of estrogens. Estrogen hormones regulate gene expression by binding to estrogen receptors (ERα and ERβ), which are ligand-gated transcription factors. nih.gov This binding initiates a multi-step process where the receptor-hormone complex recruits various coactivator molecules in a specific sequence. sciencedaily.com This complex then binds to estrogen responsive elements on the DNA, altering gene transcription. nih.govmdpi.com The process can be influenced by the availability of co-activators and co-repressors, which can vary between cell types. nih.gov

Epigenetic modifications are also a key aspect of estrogen-mediated gene regulation. Liganded estrogen receptors can influence the methylation status of both DNA and histone proteins. mdpi.com For example, in breast cancer cells, the expression of both ERα and ERβ can be down-regulated by the methylation of their promoter regions. nih.gov

Specifically concerning this compound's active metabolite, 2-Methoxyestradiol (2-ME), studies in MCF-7 breast cancer cells have shown that it affects the expression of genes involved in several key cellular functions. nih.gov These include genes associated with mRNA translation, autophagy-related processes, and the dynamics of the cellular microtubule network. nih.gov

A prominent effect of this compound's metabolite, 2-ME, in preclinical studies is the disruption of the cell cycle, primarily by inducing an arrest at the G2/M phase. This prevents cancer cells from completing mitosis and proceeding with cell division. nih.govnih.govresearchgate.net

Mechanism of Action: This G2/M arrest is linked to the disruption of microtubule function. In oesophageal carcinoma cells, 2-ME was found to cause spindle disruption. nih.gov In oligodendroglial precursor cells, 2-ME treatment led to an upregulation of the negative cell-cycle regulators p21 and p27. mdpi.com Furthermore, in MCF-7 cells, an increase in cyclin B protein levels was observed, a hallmark consistent with a block in the G2/M phase of the cell cycle. nih.gov

The table below summarizes the observed effects of 2-Methoxyestradiol on cell cycle progression in various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect | Reference |

| WHCO3 | Oesophageal Carcinoma | Increase in G2/M phase; spindle disruption | nih.gov |

| MG63 | Osteosarcoma | G2/M phase cell cycle arrest | nih.gov |

| Human Melanoma Lines | Malignant Melanoma | Arrest in G2/M phase | researchgate.net |

| Oli-neu | Oligodendroglial Precursor | Upregulation of p21 and p27; endoreduplication | mdpi.com |

| MCF-7 | Breast Cancer | Increase in cyclin B protein levels | nih.gov |

| Chondrosarcoma Cells | Chondrosarcoma | Accumulation of cells in G0/G1 phase | nih.gov |

2-Methoxyestradiol (2-ME), a key metabolite of this compound, is a potent inducer of apoptosis (programmed cell death) in a wide range of cancer cells. core.ac.uknih.gov This pro-apoptotic activity is a cornerstone of its antineoplastic effects and involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.govmdpi.com

Key molecular events in 2-ME-induced apoptosis include:

Activation of Kinase Pathways: Treatment with 2-ME leads to the activation of the c-Jun N-terminal kinase (JNK). core.ac.uknih.gov

Modulation of Bcl-2 Family Proteins: Activated JNK phosphorylates and inactivates anti-apoptotic proteins like Bcl-2 and Bcl-xL. core.ac.uknih.gov This shifts the cellular balance in favor of apoptosis. In chondrosarcoma cells, 2-ME treatment resulted in an increased Bax/Bcl-2 ratio, which promotes cell death. nih.gov

Mitochondrial Disruption: The inactivation of Bcl-2 leads to mitochondrial damage, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. mdpi.comnih.gov

Caspase Activation: The released cytochrome c contributes to the formation of the apoptosome, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-7. nih.govmdpi.comnih.gov This cascade culminates in the cleavage of essential cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov

Extrinsic Pathway Involvement: In some cell types, such as oesophageal carcinoma cells, 2-ME has been shown to increase the expression of death receptor 5 (DR5), suggesting an activation of the extrinsic apoptotic pathway. nih.gov

The following table details the specific apoptotic mechanisms induced by 2-Methoxyestradiol in various research models.

| Cell Line / Model | Cancer Type | Key Apoptotic Events | Reference |

| PC-3, LNCaP | Prostate Cancer | JNK activation, Bcl-2 phosphorylation | core.ac.uk |

| MDA-MB-468, MCF-7 | Breast Cancer | JNK activation, Bcl-2 phosphorylation, cytochrome c increase | nih.govcore.ac.uk |

| MDA-MB-435s | Breast Cancer | JNK activation, phosphorylation of Bcl-2 and Bcl-xL, caspase activation, PARP cleavage | nih.gov |

| Chondrosarcoma Cells | Chondrosarcoma | Increased Bax, Cytochrome C, and Caspase-3; higher Bax/Bcl-2 ratio | nih.gov |

| SK-N-SH, SH-SY5Y | Neuroblastoma | ROS generation, loss of mitochondrial membrane potential | nih.gov |

| MG63 | Osteosarcoma | Decreased Bcl-2, increased caspase-3 | nih.gov |

| WHCO3 | Oesophageal Carcinoma | Increased expression of Death Receptor 5 (DR5) | nih.gov |

The generation of reactive oxygen species (ROS) is a significant mechanism contributing to the cytotoxic effects of this compound's metabolite, 2-ME. Unlike its parent compound 17β-estradiol, which can also induce ROS but in a context of cancer progression, the ROS induced by 2-ME is linked to the induction of apoptosis. nih.govnih.gov

In human neuroblastoma cells, 2-ME treatment led to a significant, dose-dependent increase in ROS generation. nih.gov This event was closely followed by the loss of mitochondrial membrane potential, indicating that ROS-induced mitochondrial injury is a key step in the apoptotic process triggered by 2-ME. nih.gov The link was further solidified by experiments showing that co-treatment with antioxidants could decrease the ROS levels and subsequently prevent 2-ME-induced apoptosis. nih.gov Similarly, in MCF-7 breast cancer cells, treatment with 2-ME resulted in the formation of hydrogen peroxide, a type of ROS. nih.gov

Antineoplastic Mechanisms in Preclinical Cancer Models

The combined effects of cell cycle arrest, apoptosis induction, and ROS generation confer significant antineoplastic activity upon this compound and its metabolites in laboratory settings.

Numerous in vitro studies have demonstrated that 2-Methoxyestradiol (2-ME) effectively inhibits the proliferation and reduces the viability of various cancer cell types, often in a time- and dose-dependent manner. nih.govnih.govnih.gov This antiproliferative effect is the direct outcome of the mechanisms detailed previously, namely the induction of cell cycle arrest and apoptosis.

Research has shown that 2-ME significantly reduces viable cell numbers in oesophageal carcinoma (WHCO3), osteosarcoma (MG63), and human melanoma cell lines. nih.govnih.govresearchgate.net In chondrosarcoma cells, 2-ME caused time- and dose-dependent cytotoxicity. nih.gov This stands in contrast to the parent hormone 17β-estradiol, which has been shown to promote the proliferation of estrogen receptor-positive (ER+) breast cancer cells. frontiersin.org The antiproliferative action of 2-ME is a key feature of its potential as an anticancer agent. nih.gov

Mechanisms of this compound in Ovarian Cancer Models

Specific studies detailing the mechanisms of This compound in ovarian cancer models were not found in the search results. The following sections describe the mechanisms for the parent compound, estradiol (E2), and the metabolite, 2-methoxyestradiol.

No data was found regarding the specific estrogen receptor (ER)-mediated effects of This compound in ovarian carcinoma cell lines.

Specific direct and indirect molecular mechanisms for This compound in ovarian cancer were not identified in the search results.

For estradiol, both direct (genomic) and indirect (non-genomic) mechanisms drive tumor growth.

Direct Mechanisms : Upon binding to nuclear estrogen receptors, estradiol directly modulates the transcription of target genes that regulate cell proliferation, such as c-myc and cyclins nih.gov. This genomic signaling involves the binding of the estrogen-receptor complex to Estrogen Response Elements (EREs) on DNA researchgate.net. Coactivator proteins, such as AIB1 (Amplified in Breast Cancer 1), are often overexpressed in ovarian cancer and enhance the transcriptional activity of ERα, contributing to tumor growth hmsreview.org.

Indirect Mechanisms : Estradiol also initiates rapid, non-genomic signaling from membrane-associated estrogen receptors. These pathways include the activation of mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) cascades, which promote cell survival and proliferation hmsreview.orgnih.gov. Estradiol can also transactivate other receptor systems, like the epidermal growth factor receptor (EGFR), further amplifying pro-growth signals hmsreview.orgnih.gov.

There is no information in the search results detailing how This compound modulates components of the tumor microenvironment (TME) in preclinical ovarian cancer.

The TME, which includes stromal cells like cancer-associated fibroblasts (CAFs), endothelial cells, and various immune cells, is crucial in ovarian cancer progression nih.gov. Estrogens are known to influence the TME. For instance, they can affect the function of immune cells and stimulate angiogenesis nih.govnih.gov. The TME in turn can influence the cancer cells' response to hormonal signals through complex crosstalk, often involving the PI3K/MAPK/Akt signaling pathways nih.gov.

No studies were found describing a role for This compound in DNA damage or apoptotic histone modifications in ovarian cancer cells.

Research indicates that prolonged exposure to the parent hormone, estrogen, can induce DNA double-strand breaks (DSBs) in ovarian cancer cells, as marked by the accumulation of γH2AX foci researchgate.netaging-us.com. This genotoxic effect is a potential mechanism for promoting carcinogenesis researchgate.net.

Separately, the estradiol metabolite 2-methoxyestradiol (2-ME2) has been shown to induce apoptosis in ovarian cancer cells nih.gov. Studies on 2-ME2 indicate that it causes an increase in γH2Ax expression, a marker of DNA damage, and promotes apoptotic histone modifications nih.gov. These effects are linked to the activation of the protein kinase Cδ (PKCδ) signaling pathway, which contributes to the apoptotic cascade nih.gov.

Activity in Breast Cancer Cell Lines

No research findings were available in the search results regarding the specific activity of This compound in breast cancer cell lines.

For context, other iodinated estrogens have been studied. For example, 16α-[125I]iodo-estradiol has been shown to bind to estrogen receptors and induce cytotoxicity in MCF-7 human breast cancer cells, suggesting a potential for receptor-mediated therapeutic effects elsevierpure.com. In contrast, the metabolite 2-methoxyestradiol (2-ME2) has a low binding affinity for both ERα and ERβ, and its antiproliferative and apoptotic activities are considered to be mediated independently of these receptors nih.gov.

Neuroprotective Mechanisms in Preclinical Models

Studies on preclinical models of cerebral ischemia, specifically permanent middle cerebral artery occlusion in rats, have revealed significant neuroprotective effects of estradiol. nih.govnih.gov A key mechanism underlying this protection involves the modulation of the anti-apoptotic protein Bcl-2. nih.govuky.edu Research has shown that physiological levels of estradiol can prevent the downregulation of Bcl-2 gene expression that typically occurs in the cerebral cortex following an ischemic injury. nih.govnih.gov

In oil-treated rats subjected to ischemia, Bcl-2 mRNA levels in the affected cortical region dropped significantly. nih.gov However, in rats pre-treated with estradiol, this injury-induced decrease was prevented. nih.gov This protective effect was found to be specific to Bcl-2. The expression of other proteins in the Bcl-2 family, including the pro-apoptotic Bax and Bad, as well as Bcl-x(L) and Bcl-x(S), remained unaffected by estradiol treatment, highlighting a targeted mechanism of action. uky.eduresearchgate.net The upregulation or maintenance of Bcl-2 levels is considered a crucial factor in promoting cell survival and mitigating neuronal death in the context of stroke. nih.govmdpi.com

Table 1: Effect of Estradiol on Bcl-2 Family Gene Expression in a Cerebral Ischemia Model

| Gene | Function | Effect of Ischemic Injury (without Estradiol) | Effect of Estradiol Treatment during Ischemia | Source |

|---|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Expression significantly downregulated | Prevents injury-induced downregulation | uky.eduresearchgate.net |

| Bax | Pro-apoptotic | Unaffected | Unaffected | uky.eduresearchgate.net |

| Bad | Pro-apoptotic | Unaffected | Unaffected | uky.eduresearchgate.net |

| Bcl-x(L) | Anti-apoptotic | Unaffected | Unaffected | uky.eduresearchgate.net |

| Bcl-x(S) | Pro-apoptotic | Unaffected | Unaffected | uky.eduresearchgate.net |

The neuroprotective actions of estrogens are largely mediated through estrogen receptors (ERs), with ERα and ERβ being the two primary subtypes identified in the brain. nih.govjms.mk Evidence strongly suggests that these receptors are involved in the hormone-mediated neuroprotection observed in cerebral ischemia. nih.govuky.edu

In studies of ischemic injury, ERs were found to be differentially modulated. Specifically, the expression of ERβ was observed to parallel the expression of the neuroprotective protein Bcl-2. uky.eduresearchgate.net Further research has provided the first evidence of functional ERβ protein capable of binding to its ligand in the specific region of the cortex where estradiol's neuroprotective effects were seen. uky.eduresearchgate.net

Both ERα and ERβ have been implicated in mediating neuroprotection. nih.gov Studies using the potent ER antagonist ICI 182,780 demonstrated that blocking these receptors eliminated the neuroprotective effects of estrogen in models of both global and focal ischemia. nih.gov Further evidence for the role of ERα comes from knockout mice studies, where the neuroprotective effects of estrogen were lost in mice lacking the ERα gene. nih.gov Some research also indicates that ERα signaling within specific central nervous system cells, namely astrocytes, is essential for mediating the neuroprotective effects of ERα ligands in autoimmune neuroinflammatory conditions. pnas.org Conversely, other studies using ER subtype-selective agonists have shown that activation of ERβ can also be neuroprotective against various insults. nih.gov The collective evidence indicates that both ERα and ERβ contribute to the neuroprotective effects of estrogens, including the increased expression of Bcl-2 in neurons. nih.govjms.mk

Table 2: Summary of Estrogen Receptor (ER) Involvement in Neuroprotection

| Receptor | Location/Context | Role in Neuroprotection | Supporting Evidence | Source |

|---|---|---|---|---|

| ERα | CNS (Neurons, Astrocytes) | Mediates neuroprotection. Essential for estrogen's protective effect in certain models. | Knockout mice (ERKO) lose estrogen-mediated neuroprotection. Up-regulated in the ischemic penumbra. | nih.govpnas.org |

| ERβ | CNS (Cortex) | Expression parallels that of Bcl-2 in ischemic injury. Mediates protection against apoptosis. | Functional ligand-binding protein found in the protected cortical region. Agonist studies show protective effects. | uky.eduresearchgate.netnih.gov |

| General ERs | Brain | Essential for estrogen's protective effects. | Antagonist ICI 182,780 blocks neuroprotection. | nih.gov |

Role in Radiometric Assays of Estradiol 2-Hydroxylase Activity

Radiolabeled compounds are critical tools in biochemistry for measuring enzyme activity. In the study of estrogen metabolism, a simple radiometric assay has been developed to determine the activity of estradiol 2-hydroxylase, a key enzyme in the hydroxylation of estradiol. nih.govwikipedia.org This enzyme, a member of the cytochrome P-450 family, catalyzes the conversion of estradiol into 2-hydroxyestradiol (B1664083), which is a major metabolic pathway. wikipedia.orgnih.gov

The radiometric assay quantifies the extent of estradiol 2-hydroxylation by using estradiol that has been labeled with a radioactive isotope, such as tritium (B154650) ([³H]). nih.gov In a typical application, [2-³H]estradiol is administered, and the amount of tritiated water (³H₂O) released during the 2-hydroxylation reaction is measured. This provides a direct and sensitive measure of the enzyme's activity in various tissues, such as liver and kidney microsomes. nih.govnih.gov

While this specific assay uses a tritiated compound, the principle extends to other radiolabeled ligands. Radioiodinated estrogen analogs, such as derivatives of this compound labeled with Iodine-125 (¹²⁵I), are also valuable in biological research. medchemexpress.com The use of gamma-emitting isotopes like ¹²⁵I offers advantages for receptor binding assays, including higher specific activity and greater measurement sensitivity compared to beta-emitters like tritium. pnas.org For instance, the ¹²⁵I derivative of this compound has been used to study the binding properties of human sex hormone-binding globulin (SHBG). medchemexpress.com

Methodological Advances in 2 Iodoestradiol Research

Analytical Techniques for Separation and Characterization of 2-Iodoestradiol

The synthesis of this compound often results in the co-production of its isomer, 4-iodoestradiol. tandfonline.com Consequently, effective separation and characterization techniques are crucial for obtaining pure compounds for research. Medium-pressure liquid chromatography (MPLC) over silica (B1680970) gel has proven effective for this purpose. tandfonline.com A specific method utilizes a benzene-acetone (5:1, v/v) mobile phase to clearly separate this compound from 4-iodoestradiol. tandfonline.com

Thin-layer chromatography (TLC) is also employed, often as an initial guide for separation procedures. tandfonline.com For more complex mixtures of estrogen metabolites, high-performance liquid chromatography (HPLC) is a standard and versatile tool. nih.govnih.gov Reversed-phase HPLC methods, often using C18 columns, can separate various estrogens, including estradiol (B170435) and its hydroxylated and methoxylated metabolites, which have similar polarities to iodo-derivatives. nih.govnih.gov The development of mixed-mode HPLC columns, which combine reversed-phase and ion-exchange properties, offers enhanced selectivity for separating a wide array of chemical compounds, including estrogens like 16α-hydroxyestradiol. sielc.com

Table 1: Chromatographic Separation of Iodoestradiol Isomers

| Technique | Stationary Phase | Mobile Phase | Compound Separated | Source |

|---|---|---|---|---|

| Medium-Pressure Liquid Chromatography (MPLC) | Silica Gel | Benzene-Acetone (5:1, v/v) | This compound and 4-Iodoestradiol | tandfonline.com |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Chloroform with 20% Ethanol | This compound and 4-Iodoestradiol | tandfonline.com |

Once separated, characterization is essential to confirm the identity of the isomers. Physicochemical data, particularly from nuclear magnetic resonance (NMR) spectroscopy, are definitive for distinguishing between this compound and 4-iodoestradiol. tandfonline.com

Application of Radiolabeled this compound in Receptor Autoradiography and Imaging Research

Radiolabeled versions of iodoestradiol are invaluable tools for visualizing and quantifying estrogen receptors (ERs) in tissues. The iodine atom can be readily substituted with a radioisotope, most commonly Iodine-125 (¹²⁵I), to create a radiotracer. nih.govresearchgate.net These radiolabeled ligands bind with high affinity and specificity to ERs. researchgate.nettaylorfrancis.com

Autoradiography using [¹²⁵I]iodoestradiol derivatives allows for the detailed study of the cellular and regional distribution of ERs. nih.gov For instance, [16α-¹²⁵I]iodoestradiol has been successfully used for thaw-mount autoradiography in thin sections (2-4 µm) of rat and mouse uterus, pituitary, and brain tissue following in vivo administration. nih.gov This technique provides high cellular resolution with short exposure times (3-14 days), while longer exposures can map the broader regional distribution of receptors. nih.gov

In vivo imaging techniques, such as positron emission tomography (PET), can utilize estrogens radiolabeled with positron-emitting isotopes. taylorfrancis.com The principle relies on the passive diffusion of the radiolabeled estrogen into cells, where it binds to ERs. taylorfrancis.com This allows for the non-invasive visualization and quantification of ER-positive tissues, such as mammary carcinomas. taylorfrancis.com Research has focused on developing iodoestradiol analogs, such as 11β-methoxy-16α-[¹²⁵I]iodoestradiol, which show an even higher concentration in ER-rich tissues like the uterus compared to blood, making them promising candidates for imaging applications. researchgate.net The development of such radiotracers involves careful consideration of the precursor molecule and radiolabeling methods to ensure high yield and specific activity. nih.gov

Development and Utilization of Animal Models for Investigating this compound's Biological Effects

Animal models are indispensable for studying the in vivo behavior of this compound and its derivatives. nih.gov Rodent models, particularly rats and mice, are most commonly used in this area of research. nih.govnih.gov

Specific applications include:

Receptor Distribution Studies: As mentioned previously, rats and mice are used to study the distribution of estrogen receptors in various organs like the uterus, pituitary, and brain through autoradiography with radiolabeled iodoestradiol. nih.gov

Pharmacokinetic and Biodistribution Studies: In vivo studies in Swiss mice and rats have been conducted to compare the biological properties and tissue uptake of different iodoestradiol derivatives. researchgate.net These studies measure the concentration of the compound in target tissues (e.g., uterus) versus non-target tissues (e.g., blood) over time. researchgate.net

Tumor Xenograft Models: For cancer research, immunodeficient mice are often used to host human tumor xenografts, such as the estrogen-dependent MCF-7 breast cancer cell line. researchgate.net These models are critical for studying the effects of estrogenic compounds on tumor growth. Since these models require estrogen supplementation to support tumor growth, they provide a platform to investigate the activity of compounds like this compound in an estrogen-dependent cancer context. researchgate.net

The selection of the animal model is crucial and depends on the specific research question, with considerations for factors like species, strain, and the resemblance of their physiological and anatomical characteristics to humans. nih.gov

Table 2: Examples of Animal Models in Iodoestradiol Research

| Animal Model | Application | Tissues/System Studied | Compound Used | Source |

|---|---|---|---|---|

| Rat (Inbred Strains) | Receptor Autoradiography | Uterus, Pituitary, Brain | [16α-¹²⁵I]iodoestradiol | nih.gov |

| Mouse | Receptor Autoradiography | Uterus, Pituitary, Brain | [16α-¹²⁵I]iodoestradiol | nih.gov |

| Swiss Mice | In vivo Ligand Comparison | Uterus, Blood | 20E/20Z-17α-iodovinyl-11β-methoxyestradiols | researchgate.net |

| Nude Mice | Tumor Xenograft Model | MCF-7 Breast Cancer Tumors | 17β-estradiol (as supplement) | researchgate.net |

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Research Settings

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural elucidation and purity assessment of this compound.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of this compound preparations and separating it from precursors, byproducts, and its isomers. tandfonline.comnih.govresearchgate.net Various HPLC configurations, including reversed-phase and normal-phase, are used depending on the specific separation required. tandfonline.comnih.gov The purity of a sample can be determined by integrating the peak area of the compound of interest relative to any impurities. Thin-layer chromatography (TLC) serves as a rapid, qualitative method to monitor reaction progress and assess fraction purity during purification. tandfonline.comnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for structural elucidation. tandfonline.comnih.gov The chemical shifts and coupling constants of the aromatic protons on the A-ring are particularly diagnostic. For this compound, the remaining protons at the C1 and C4 positions show characteristic signals that distinguish it from 4-iodoestradiol, where the protons are at the C1 and C2 positions. tandfonline.com Advanced 2D-NMR techniques can further confirm the complete structure. nih.govresearchgate.net

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. nih.gov Analysis of the product ions generated during collision-induced dissociation provides structural information. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to detect the presence of the phenolic A-ring characteristic of estrogens. While many estrogens have similar UV spectra, it is a useful technique for quantification and detection during chromatographic analysis. tandfonline.comnih.gov

Table 3: Key Spectroscopic Data for Distinguishing this compound

| Method | Key Feature | Observation for this compound | Purpose | Source |

|---|---|---|---|---|

| ¹H-NMR | Aromatic Protons | Two singlets at δ 6.56 and 7.45 (in CDCl₃) for H-4 and H-1 protons, respectively. | Structural Elucidation / Isomer Differentiation | tandfonline.com |

| UV Spectroscopy | λmax | Absorption maxima characteristic of the phenolic ring system. | Detection / Quantification | tandfonline.com |

常见问题

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。